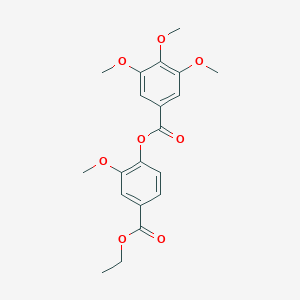![molecular formula C24H23ClN2O4 B309442 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309442.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as CEIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEIBA belongs to the class of benzamide derivatives and has been synthesized using a variety of methods.
Mechanism of Action
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell division and growth. Specifically, this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the activity of certain enzymes involved in cell division and growth, including CDKs.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes this compound a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for anticancer therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide. One area of research could focus on identifying the specific mechanisms by which this compound induces apoptosis in cancer cells. Another area of research could focus on developing more effective and less toxic derivatives of this compound for use in cancer therapy. Additionally, future research could explore the potential applications of this compound in other areas of medicine, such as inflammation and pain management.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and analgesic effects make it a valuable tool for research. However, its potential toxicity at high concentrations may limit its use in certain experiments. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Synthesis Methods
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-ethoxybenzoyl chloride to produce this compound. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxybenzoyl chloride, followed by the reduction of the nitro group to an amino group, and the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reaction with 2-ethoxybenzoyl chloride.
Scientific Research Applications
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has potential applications in the field of medicinal chemistry due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects.
properties
Molecular Formula |
C24H23ClN2O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-21-11-7-5-9-17(21)24(29)27-20-15-16(13-14-18(20)25)23(28)26-19-10-6-8-12-22(19)31-4-2/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
XOZRCWKPSYOEOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OCC)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)